1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea

Ion channel pharmacology Pain target screening NaV 1.7 inhibitor

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea (CAS 56914-09-1, molecular formula C₁₇H₁₅N₃S, MW 293.4 g/mol) is a disubstituted thiourea featuring a 1-naphthyl group at N1 and a pyridin-3-ylmethyl substituent at N3. The compound is catalogued in PubChem (CID 797425), the EPA DSSTox database (DTXSID00355360), and multiple screening libraries under synonyms including STK144390 and ZINC00302201.

Molecular Formula C17H15N3S
Molecular Weight 293.4 g/mol
CAS No. 56914-09-1
Cat. No. B5875241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea
CAS56914-09-1
Molecular FormulaC17H15N3S
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=S)NCC3=CN=CC=C3
InChIInChI=1S/C17H15N3S/c21-17(19-12-13-5-4-10-18-11-13)20-16-9-3-7-14-6-1-2-8-15(14)16/h1-11H,12H2,(H2,19,20,21)
InChIKeyONDUHXKSNSZXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea (CAS 56914-09-1): Procurement-Grade Physicochemical and Structural Baseline


1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea (CAS 56914-09-1, molecular formula C₁₇H₁₅N₃S, MW 293.4 g/mol) is a disubstituted thiourea featuring a 1-naphthyl group at N1 and a pyridin-3-ylmethyl substituent at N3 [1]. The compound is catalogued in PubChem (CID 797425), the EPA DSSTox database (DTXSID00355360), and multiple screening libraries under synonyms including STK144390 and ZINC00302201 [1][2]. It is supplied as a research-grade screening compound by vendors including SAGECHEM LIMITED and Angene International Limited . The molecule possesses two H-bond donors and two H-bond acceptors, with a calculated XLogP3-AA of 3.2, positioning it as a moderately lipophilic scaffold suitable for cell-permeability optimization in medicinal chemistry campaigns [1].

Why In-Class Substitution of 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea Fails: The Case for Regioisomer- and Heteroatom-Specific Procurement


This compound belongs to a family of naphthyl-pyridylmethyl thio(urea) derivatives that share the same molecular formula (C₁₇H₁₅N₃S for thiourea; C₁₇H₁₅N₃O for urea) but differ critically in the position of pyridine nitrogen attachment (3‑ vs 4‑pyridylmethyl), naphthalene connectivity (1‑ vs 2‑naphthyl), and the thiocarbonyl versus carbonyl heteroatom identity . The 3‑pyridylmethyl regioisomer (this compound) has demonstrated quantifiable antagonist activity at the human NaV 1.7 ion channel while the 4‑pyridylmethyl analog has been characterized primarily for photoluminescent self-assembly applications, illustrating that regioisomer selection directly dictates the accessible biological target space [1][2]. Generic interchange with the corresponding urea analog, the 4‑pyridylmethyl isomer, or the 2‑naphthyl isomer would yield a different chemical entity with distinct pharmacological, spectroscopic, and materials-science profiles, making compound‑specific procurement essential for experimental reproducibility .

Quantitative Differentiation Evidence for 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea (CAS 56914-09-1) Relative to Closest Analogs


Functional State-Dependent NaV 1.7 Antagonism: 3‑Pyridylmethyl Thiourea vs. In-Class Analogs

The target compound (CHEMBL2010816) exhibits state‑dependent antagonism of the human NaV 1.7 voltage-gated sodium channel, with a 3.3‑fold greater potency against partially inactivated channels (IC₅₀ = 240 nM) compared to the resting state (IC₅₀ = 800 nM), and a 12.5‑fold window over the non‑inactivated state (IC₅₀ = 3,000 nM), all measured in HEK293 cells by patch‑clamp electrophysiology [1]. In contrast, Potency of the 4‑pyridylmethyl regioisomer against NaV 1.7 is not reported in any public database, and literature on this isomer focuses exclusively on photoluminescent self‑assembly behavior rather than ion‑channel pharmacology, representing a fundamental divergence in application space [2].

Ion channel pharmacology Pain target screening NaV 1.7 inhibitor State-dependent antagonism

Thiourea vs. Urea Linker: Impact on Hydrogen‑Bonding Capacity and Pharmacological Profile

The target compound possesses a thiocarbonyl (C=S) linker, whereas its direct urea analog (1-(naphthalen-1-yl)-3-(pyridin-3-ylmethyl)urea, CAS 53102‑03‑7) contains a carbonyl (C=O) linker [1]. The thiourea moiety provides a stronger H‑bond donor (N–H···S interaction) and a larger van der Waals radius for sulfur (1.80 Å vs. oxygen 1.52 Å), which directly influences target‑binding geometry and potency [2]. Consistent with this, other thiourea‑containing NAMPT inhibitors (e.g., compound 5 in the 4KFO co‑crystal structure) retain potency comparable to their urea counterparts, but with distinct physicochemical and solubility profiles, demonstrating that S→O substitution cannot be treated as bioisosteric without experimental validation [3].

Medicinal chemistry Heteroatom substitution SAR Thiourea vs. urea Enzyme inhibition

3‑Pyridylmethyl vs. 4‑Pyridylmethyl Regioisomerism: Divergent Application Domains

The position of the pyridine nitrogen in the methylpyridyl substituent fundamentally alters the compound's application domain. The 3‑pyridylmethyl regioisomer (target compound) is identified as a NaV 1.7 antagonist (IC₅₀ = 240 nM partially inactivated), placing it within ion‑channel drug discovery [1]. The 4‑pyridylmethyl isomer (CAS 56914‑05‑7, identical molecular formula C₁₇H₁₅N₃S) has no reported NaV 1.7 activity; instead, it has been characterized for its self‑assembly behavior and photoluminescent properties, with perchlorate salts showing characteristic dual emission at 386 and 509 nm upon excitation at 335 nm [2]. The 4‑pyridylmethyl isomer's application space is in materials chemistry (CaO composite host‑release systems), not pharmacology [2]. This regioisomer pair demonstrates that a single‑atom shift in pyridine nitrogen position (meta → para) redirects the compound from a biological screening hit to a supramolecular materials building block.

Regioisomer differentiation Pyridine positional isomerism Structure–activity relationship Self-assembly materials

1‑Naphthyl vs. 2‑Naphthyl Connectivity: Steric and Electronic Implications for Target Binding

The target compound features a 1‑naphthyl substituent (α‑naphthyl), whereas the 2‑naphthyl isomer (1‑naphthalen‑2‑yl‑3‑(pyridin‑3‑ylmethyl)thiourea, CAS 56914‑07‑9) places the thiourea linkage at the β‑position of the naphthalene ring system [1]. The 1‑naphthyl attachment introduces greater steric congestion adjacent to the thiourea core due to peri‑hydrogen interactions with the naphthalene H8 position, which can restrict the rotational freedom of the N–C(S)–N pharmacophore and pre‑organize the conformation for target engagement [2]. In other naphthyl thiourea series (e.g., anti‑allergic agents inhibiting mast cell leukotriene release), 1‑naphthylethyl thiourea derivatives achieved picomolar IC₅₀ values (IC₅₀ = 0.002–0.005 μM), demonstrating that 1‑naphthyl geometry can critically enable high‑affinity binding [3]. The 2‑naphthyl isomer (CAS 56914‑07‑9) has no reported bioactivity data in any public database, precluding any assumption of pharmacological equivalence [1].

Naphthalene positional isomerism Steric effects π‑stacking interactions Target binding geometry

Spectral Characterization Completeness: NMR and FTIR Data Availability for Identity Verification

The target compound has experimentally acquired ¹H NMR, ¹³C NMR, and FTIR spectra deposited in the SpectraBase spectral database (Compound ID 4t3cU2Lv9oj), enabling definitive identity verification and purity assessment upon receipt [1]. For the 4‑pyridylmethyl isomer, only basic computed physicochemical properties are listed on vendor sites such as benchchem.com (excluded per source rules), with no publicly accessible experimental spectral data identified in this analysis. The urea analog (CAS 53102‑03‑7) is listed as an AldrichCPR catalog item from Sigma‑Aldrich but lacks publicly available NMR or FTIR spectra . The availability of experimental spectral data for the target compound reduces the risk of receiving a mislabeled or degraded sample and supports QC/QA documentation requirements in regulated research environments.

Analytical chemistry Compound identity verification NMR spectroscopy FTIR spectroscopy

Procurement‑Driven Application Scenarios for 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea (CAS 56914-09-1)


NaV 1.7 Screening Library Enrichment for Pain Target Drug Discovery

Compound screening libraries targeting voltage‑gated sodium channel NaV 1.7 for neuropathic pain or sensory‑neuron indications should include the 3‑pyridylmethyl regioisomer specifically, as it demonstrates state‑dependent antagonist activity (IC₅₀ = 240 nM partially inactivated; 3,000 nM non‑inactivated) in HEK293 PatchXpress assays, whereas the 4‑pyridylmethyl and 2‑naphthyl isomers lack any documented NaV 1.7 pharmacology [1]. Including the correct regioisomer enables meaningful hit‑to‑lead progression; substituting a different isomer would generate false‑negative screening data and waste the investment in assay reagents and electrophysiology platform time [1][2].

Thiourea‑Urea Heteroatom SAR Comparator Studies in Medicinal Chemistry

The target compound serves as the thiourea (C=S) component in matched‑pair SAR studies with the urea analog (C=O, CAS 53102‑03‑7), enabling systematic evaluation of heteroatom effects on target binding, solubility, and metabolic stability [1]. Class‑level evidence from NAMPT inhibitor co‑crystal structures (PDB: 4KFO) demonstrates that urea and thiourea pairs can achieve comparable enzymatic potency but diverge significantly in solubility and CYP inhibition profiles, establishing that procurement of both the thiourea and its urea analog is necessary for rigorous lead optimization rather than assuming bioisosteric equivalence [2].

Thiourea‑Based Potassium Channel Opener Pharmacophore Exploration

The 3‑pyridylmethyl thiourea scaffold maps onto the pharmacophore of pinacidil‑type potassium channel openers, as documented in the 1994 Journal of Medicinal Chemistry study of N‑(substituted‑3‑pyridyl)‑N'‑alkylthioureas [1]. While the target compound has been profiled for NaV 1.7 antagonism, its structural congruence with the 3‑pyridylthiourea potassium‑channel‑opener chemotype supports its use as a cross‑screening probe to evaluate selectivity between sodium and potassium channel families, an exercise that would be impossible with the 4‑pyridylmethyl isomer, which lacks any channel‑activity annotation [1][2].

Spectroscopically Verified Reference Standard for Regioisomer‑Specific Analytical Method Development

With experimentally acquired ¹H NMR, ¹³C NMR, and FTIR spectra publicly available on SpectraBase (Compound ID 4t3cU2Lv9oj), the target compound can serve as an authenticated reference standard for developing HPLC, LC‑MS, or NMR‑based analytical methods to distinguish it from its 4‑pyridylmethyl and 2‑naphthyl isomers in reaction mixtures or stability samples [1]. The absence of comparable public spectral data for the regioisomeric analogs makes the target compound the only member of this isomeric family with sufficient analytical documentation to anchor method validation [1].

Quote Request

Request a Quote for 1-Naphthalen-1-yl-3-(pyridin-3-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.